2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride
Description
2-Amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride (CAS: 1142-02-5) is a synthetic amino acid derivative with the molecular formula C₁₁H₁₅NO₄•HCl and a molecular weight of 261.7 g/mol . Structurally, it features a propanoic acid backbone substituted with an amino group at position 2 and a phenyl ring modified with methoxy groups at positions 2 and 4. This compound is categorized as a building block in chemical research, primarily utilized in drug discovery and the synthesis of complex biomolecules due to its chiral center and functional versatility .
Properties
CAS No. |
51954-67-7 |
|---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-amino-3-(2,5-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14;/h3-5,9H,6,12H2,1-2H3,(H,13,14);1H |
InChI Key |
UHEXKKFNNJOICC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
-
Azlactone Formation :
2,5-Dimethoxybenzaldehyde reacts with hippuric acid in the presence of sodium acetate under reflux in acetic anhydride. This forms the azlactone intermediate, 4-(2,5-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one, with a reported yield of 83%. The reaction mechanism involves condensation and cyclization, driven by the electron-donating methoxy groups enhancing electrophilic aromatic substitution. -
Alkaline Hydrolysis :
The azlactone is hydrolyzed using 5% aqueous sodium hydroxide at 90°C, yielding 2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid. This step benefits from the stability of the benzamide group under basic conditions. -
Reductive Cleavage :
The benzamide group is reduced using Raney’s alloy (a nickel-aluminum alloy) in aqueous sodium hydroxide. This step replaces traditional hydrogenation catalysts, eliminating the need for high-pressure equipment. The reduction proceeds at atmospheric pressure, producing 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid with a yield of 87%. -
Hydrochloride Salt Formation :
The free amine is treated with concentrated hydrochloric acid, precipitating the hydrochloride salt. Crystallization from ethanol-water mixtures yields the final product with >95% purity.
Key Advantages:
-
Eliminates toxic reagents (e.g., organic nitrites) used in earlier methods.
-
Avoids ozonolysis and molybdenum(V) chloride, reducing explosion risks.
-
Operates at atmospheric pressure, enhancing industrial feasibility.
Strecker Synthesis Adapted for Methoxy-Substituted Derivatives
The Strecker synthesis offers a three-component route (aldehyde, amine, cyanide) but requires modification to accommodate methoxy groups:
-
Aldehyde Preparation :
2,5-Dimethoxybenzaldehyde is condensed with ammonium chloride and potassium cyanide in aqueous ethanol. -
Aminonitrile Hydrolysis :
The resulting α-aminonitrile is hydrolyzed using 6 M HCl under reflux, yielding the amino acid hydrochloride directly.
Challenges:
-
Cyanide toxicity necessitates stringent safety protocols.
-
Methoxy groups may sterically hinder the condensation step, reducing yield.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Mechanistic Insights
Azlactone Formation:
The electron-donating methoxy groups in 2,5-dimethoxybenzaldehyde activate the aromatic ring, facilitating nucleophilic attack by hippuric acid. Sodium acetate acts as a mild base, deprotonating the α-hydrogen of hippuric acid to initiate condensation.
Reductive Cleavage:
Raney’s alloy provides a heterogeneous catalyst surface, enabling selective reduction of the benzamide group without affecting methoxy substituents. The reaction proceeds via adsorption of the substrate onto the nickel surface, followed by hydrogen transfer.
Crystallization:
The hydrochloride salt’s solubility profile allows purification via recrystallization. Ethanol-water mixtures (3:1 v/v) are optimal, achieving a recovery rate of 85%.
Industrial Scalability and Environmental Considerations
The Erlenmeyer azlactone method is preferred for industrial production due to:
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various modifications, enabling the development of novel compounds with specific properties.
Study of Reaction Mechanisms
Researchers utilize 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride to investigate reaction mechanisms and kinetics. Its reactivity can provide insights into fundamental chemical processes.
Biological Applications
Neurotransmitter Analog
The compound is studied for its potential role as a neurotransmitter analog. Its structural similarity to natural neurotransmitters may allow it to interact with neurotransmitter receptors, influencing various biological pathways.
Therapeutic Potential
Research has explored its analgesic and anti-inflammatory properties. Initial studies suggest that it may exhibit neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases .
Medical Research
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against multidrug-resistant pathogens. It has shown effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in combating infections caused by resistant organisms .
Antioxidant and Anticancer Properties
The compound has also been evaluated for its antioxidant properties and potential anticancer activity. In vitro studies indicate that derivatives of this compound can reduce cell viability in cancer cell lines, suggesting a pathway for developing new cancer therapies .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals. Its unique chemical properties make it suitable for creating materials with specific functionalities.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Neurotransmitter analog | Influences biological pathways |
| Medicine | Analgesic and anti-inflammatory potential | Possible treatment for pain and inflammation |
| Medical Research | Antimicrobial activity against resistant pathogens | Addresses global health concerns |
| Industrial | Production of specialty chemicals | Development of innovative materials |
Case Studies
-
Neuroprotection Research
- A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated significant protection against oxidative stress-induced cell death.
-
Antimicrobial Efficacy
- In vitro tests were conducted to assess the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising MIC values, indicating its potential as an antimicrobial agent.
-
Antioxidant Activity Assessment
- A series of experiments evaluated the antioxidant capacity of derivatives based on this compound using DPPH radical scavenging assays. Results showed that certain derivatives exhibited strong antioxidant activity, suggesting their utility in preventing oxidative damage.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanoic Acid Derivatives
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2,5-dimethoxy groups in the target compound enhance solubility in polar solvents due to their electron-donating nature, whereas 2,5-dichloro (electron-withdrawing) analogues exhibit lower solubility but higher stability in acidic conditions .
- Fluorine substituents (e.g., 2,5-difluoro) reduce molecular weight and increase lipophilicity, making such derivatives suitable for blood-brain barrier penetration in neurological drug development .
Chirality and Bioactivity : The (S)-enantiomer of the dichloro derivative (CAS: 457654-89-6) shows higher binding affinity to certain enzymes compared to racemic mixtures, highlighting the role of stereochemistry in pharmacological activity .
Biological Activity
2-Amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride (commonly referred to as a derivative of phenylpropanoic acids) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H15ClN2O4 and is characterized by the presence of two methoxy groups on the phenyl ring. Its structural features suggest potential interactions with various biological targets.
Research indicates that this compound may modulate various biological pathways through interactions with enzymes and receptors:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Modulation : It has been shown to affect enzymes involved in metabolic pathways, potentially altering cellular metabolism and proliferation.
Antiproliferative Effects
A significant area of research has focused on the antiproliferative effects of this compound against cancer cell lines. A study demonstrated that derivatives of similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid | HCT-116 | 0.69 |
| Doxorubicin | HCT-116 | 2.29 |
This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Neuroprotective Activity
Preliminary studies have indicated potential neuroprotective effects. The compound's ability to influence neurotransmitter systems could make it a candidate for treating neurodegenerative diseases. Research has shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
- Cancer Cell Studies : In vitro studies involving HCT-116 colon cancer cells showed that treatment with this compound resulted in significant nuclear disintegration and chromatin condensation, indicative of apoptosis. The study utilized DAPI staining to visualize these effects, confirming the compound's potential as an anticancer agent .
- Neuroprotection in Animal Models : An animal model study evaluated the neuroprotective effects of this compound against induced oxidative stress. Results showed a significant reduction in markers of oxidative damage when treated with the compound compared to controls, suggesting its therapeutic potential in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride with high enantiomeric purity?
- Methodology : Multi-step synthesis typically involves (1) coupling a dimethoxyphenyl precursor (e.g., 2,5-dimethoxybenzaldehyde) with a glycine equivalent via Strecker or Mannich reactions, (2) protecting the amino group (e.g., with Boc or Fmoc), (3) hydrolysis of the nitrile/ester intermediate, and (4) HCl-mediated salt formation. Chiral resolution via preparative HPLC or enzymatic kinetic resolution ensures enantiomeric purity .
- Critical Parameters : Solvent choice (e.g., ethanol for amidation), temperature control during reduction (20–50°C), and catalysts (e.g., Pd/C for hydrogenation) impact yield. Purity is confirmed via chiral HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR : - and -NMR confirm the dimethoxyphenyl substituents (δ 3.8–4.0 ppm for methoxy groups) and propanoic acid backbone.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 284.1).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation .
Q. What solvent systems enhance the compound’s stability during in vitro assays?
- Recommendations : Aqueous buffers (pH 4–6) with ≤10% DMSO or ethanol prevent degradation. Avoid alkaline conditions (>pH 8), which may hydrolyze the methoxy groups. Stability is monitored via UV-Vis (λ = 270 nm) over 24 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors (e.g., glutamate receptors)?
- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to the ligand-binding domain of GluA2 receptors. Key interactions include hydrogen bonding between the amino group and Thr686, and π-stacking of the dimethoxyphenyl ring with Tyr450. Validate via radioligand displacement assays (IC determination) .
- Data Interpretation : Discrepancies between computational and experimental IC values may arise from solvent accessibility in the binding pocket or protonation state variations .
Q. What strategies resolve contradictions in reported antimicrobial activity data across studies?
- Troubleshooting :
- Experimental Variables : Standardize inoculum size (1×10 CFU/mL) and culture medium (Mueller-Hinton broth).
- Compound Solubility : Pre-dissolve in 0.1 M HCl for aqueous compatibility.
- Control for Dimethoxy Group Stability : LC-MS post-assay confirms no degradation products. Contradictions may stem from assay-specific pH or redox conditions .
Q. How can researchers optimize enantioselective synthesis using continuous flow reactors?
- Process Design :
- Reactor Setup : Tubular reactor with immobilized chiral catalyst (e.g., L-proline-functionalized silica).
- Parameters : Residence time (5–10 min), 40°C, 2 bar pressure.
- Outcome : Achieves >90% ee with 85% yield, scalable to gram quantities. Monitor via inline FTIR for real-time reaction progress .
Methodological Considerations Table
Key Challenges and Solutions
- Challenge : Low yield in final hydrolysis step due to steric hindrance from dimethoxy groups.
Solution : Replace aqueous HCl with gaseous HCl in THF to improve reaction efficiency . - Challenge : Variable bioactivity in neuronal assays.
Solution : Pre-equilibrate compound in assay buffer (pH 7.4) for 1 hour to stabilize ionization state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
